Brevinin-1Pa
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPIIAGVAAKVFPKIFCAISKKC |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Brevinin 1pa
Historical Aspects of Brevinin-1Pa Discovery
The broader Brevinin superfamily of peptides was first discovered in 1992 by Morikawa et al. from the skin of the Japanese frog, Rana brevipoda porsa. nih.govnih.gov These were categorized into two families: Brevinin-1 (B586460), typically comprising 24 amino acid residues, and Brevinin-2 (B1175259), with around 33-37 residues. nih.govnih.gov This initial discovery paved the way for the identification of a vast number of related peptides from various frog species.
This compound was subsequently identified as one of the multiple brevinin-1 isoforms present in the skin secretions of the Northern Leopard Frog, Rana pipiens. nih.govuzh.ch The designation "P" refers to the species pipiens, and the lowercase "a" indicates it is one of several paralogs (different forms of the peptide within the same species) identified. Research on the skin peptides of R. pipiens has revealed significant intraspecies variation in the expression of these AMPs among different geographic populations, suggesting that local pathogen pressures may drive the evolution of specific peptide repertoires. uzh.ch
Methodologies for Peptide Extraction and Purification from Biological Sources
The isolation of this compound from its natural source follows a well-established multi-step process involving the collection of skin secretions, followed by chromatographic separation and mass spectrometric analysis.
The general workflow for peptide extraction and purification is as follows:
Collection of Skin Secretion: A non-lethal method is used to obtain the peptide-rich secretions. This typically involves mild electrical stimulation of the dorsal skin surface, which causes the contents of the granular glands to be released. The secretion is then collected by washing the frog with a suitable buffer or purified water.
Lyophilization: The collected secretion is frozen and freeze-dried (lyophilized) to produce a stable, dry powder containing a complex mixture of peptides, proteins, and other biomolecules.
Purification: The crude lyophilized material is redissolved and subjected to purification, primarily using chromatographic techniques.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the principal technique used for the purification of brevinin peptides from the complex mixture of skin secretions. elkhornsloughctp.org This method separates molecules based on their hydrophobicity.
The crude extract is injected into an HPLC system equipped with a stationary phase column, typically a C8 or C18 silica-based column, which contains hydrophobic alkyl chains. A mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), is passed through the column. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both solvents to improve peak resolution.
The peptides are eluted from the column by applying a gradient of increasing organic solvent concentration. Less hydrophobic peptides elute earlier, while more hydrophobic peptides, like the brevinins, are retained longer and elute at higher acetonitrile concentrations. The effluent from the column is monitored by a UV detector, typically at wavelengths of 214 nm and 280 nm, to detect the peptide bonds. Fractions are collected as distinct peaks appear on the chromatogram. Each fraction is then typically re-chromatographed under similar conditions to ensure high purity of the isolated peptide. elkhornsloughctp.org
Once purified fractions are obtained from RP-HPLC, mass spectrometry (MS) is employed to determine the precise molecular mass of the isolated peptide and to assess its purity. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common method for this purpose.
In this technique, the purified peptide fraction is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate. After the solvent evaporates, the plate is inserted into the mass spectrometer. A laser is fired at the sample, causing the peptide molecules to desorb and ionize. The time it takes for these ions to travel through a flight tube to a detector is measured, which is directly proportional to their mass-to-charge ratio. This allows for the accurate determination of the peptide's molecular weight. The presence of a single, sharp peak corresponding to the expected mass of this compound confirms the purity of the isolated sample.
Primary Structural Elucidation of this compound
The determination of a peptide's primary structure involves identifying the linear sequence of its amino acids and mapping any post-translational modifications, such as disulfide bonds.
The definitive amino acid sequence of this compound was determined using automated Edman degradation, a classic method for protein and peptide sequencing. ehu.euswikipedia.orglibretexts.org This procedure sequentially removes one amino acid at a time from the N-terminus of the peptide.
The process involves three key steps per cycle:
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC attaches to the free N-terminal amino group.
Cleavage: The reaction conditions are switched to acidic (using anhydrous trifluoroacetic acid), which cleaves the bond between the first and second amino acid residues. This releases the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.
Conversion and Identification: The released thiazolinone-amino acid is converted into a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified using chromatography, typically HPLC, by comparing its retention time to that of known standards.
This cycle is repeated until the entire peptide has been sequenced. The primary structure of this compound was established through this method as a 24-residue peptide.
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
|---|---|---|
| 1 | Phenylalanine | F |
| 2 | Leucine (B10760876) | L |
| 3 | Proline | P |
| 4 | Isoleucine | I |
| 5 | Isoleucine | I |
| 6 | Alanine | A |
| 7 | Glycine | G |
| 8 | Valine | V |
| 9 | Alanine | A |
| 10 | Alanine | A |
| 11 | Lysine (B10760008) | K |
| 12 | Valine | V |
| 13 | Phenylalanine | F |
| 14 | Proline | P |
| 15 | Lysine | K |
| 16 | Isoleucine | I |
| 17 | Phenylalanine | F |
| 18 | Cysteine | C |
| 19 | Alanine | A |
| 20 | Isoleucine | I |
| 21 | Serine | S |
| 22 | Lysine | K |
| 23 | Lysine | K |
| 24 | Cysteine | C |
A key structural feature of Brevinin-1 peptides is a conserved C-terminal cyclic domain, often referred to as the "Rana box". nih.gov This structure is formed by a disulfide bond between two cysteine residues. In this compound, these residues are located at positions 18 and 24.
The presence and location of this disulfide bond are confirmed using mass spectrometry. The general strategy involves analyzing the peptide digest under both non-reducing and reducing conditions. nih.gov
Non-reducing analysis: The intact, purified peptide is analyzed by mass spectrometry to obtain the molecular weight with the disulfide bond intact.
Reducing analysis: The peptide is treated with a reducing agent, such as dithiothreitol (B142953) (DTT), which breaks the disulfide bond into two free thiol (-SH) groups. The sample is then analyzed again by mass spectrometry. The mass of the reduced peptide will be 2 Daltons higher than the non-reduced peptide due to the addition of two hydrogen atoms.
Structural Biology and Biophysical Properties of Brevinin 1pa
Conformational Analysis in Diverse Environments
The biological activity of Brevinin-1Pa is intrinsically linked to its three-dimensional structure, which is highly dependent on its surrounding environment. In aqueous solutions, the peptide is largely unstructured, but upon encountering a microbial membrane, it undergoes a significant conformational change to an amphipathic α-helical structure. nih.gov This transition is a hallmark of many AMPs and is critical for their membrane-disrupting activities.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides in solution. For this compound and related peptides, CD studies have been instrumental in demonstrating their conformational flexibility.
In an aqueous environment, such as a phosphate (B84403) buffer, brevinins typically exhibit a CD spectrum characteristic of a random coil, with a single negative band around 198 nm. nih.gov However, in the presence of membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the CD spectrum of brevinin peptides dramatically changes. nih.govresearchgate.net The appearance of two negative bands around 208 and 222 nm, and a positive band around 193 nm, is indicative of the formation of a significant α-helical structure. researchgate.net This induced helicity is crucial for the peptide's ability to interact with and disrupt microbial membranes.
Table 2: Estimated α-helical content of a representative Brevinin peptide (Brevinin-1pl) in different environments, as determined by CD spectroscopy.
| Environment | Estimated α-helical content (%) |
|---|---|
| 10 mM NH4AC solution | < 10% |
| 50% TFE buffer | > 50% |
Data adapted from a study on a related brevinin peptide, Brevinin-1pl, which illustrates the typical conformational change observed for this peptide family. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information of peptides in solution, offering insights into the precise folding and atomic-level interactions. While a specific high-resolution NMR structure of this compound is not extensively documented in publicly available literature, studies on closely related brevinin peptides, such as Brevinin-1BYa, in membrane-mimicking environments have revealed a conserved structural fold. researchgate.net
These studies show that in a hydrophobic environment, brevinins adopt a well-defined amphipathic α-helical conformation. This helix is often kinked around a central proline residue, which introduces a degree of flexibility that is thought to be important for its biological activity. The N-terminal region typically forms a helical structure that is followed by the proline-induced kink, and the C-terminal region contains a disulfide bridge, forming a "Rana box" motif, which stabilizes the peptide structure. researchgate.net The amphipathic nature of the helix, with a clear segregation of hydrophobic and hydrophilic residues on opposite faces, is a key feature that facilitates its interaction with lipid bilayers.
Molecular Modeling and Computational Simulations of this compound Structure
Molecular modeling and computational simulations serve as a "computational microscope" to complement experimental techniques like CD and NMR spectroscopy. mdpi.com These methods allow for the prediction of peptide structures and the simulation of their dynamic behavior in complex environments, such as lipid membranes.
For peptides like this compound, molecular dynamics (MD) simulations can be employed to model the peptide's interaction with different membrane compositions at an atomic level. nih.gov These simulations can predict how the peptide inserts into the lipid bilayer, the orientation it adopts, and the structural changes it undergoes. Such studies on related peptides have shown that the initial interaction is often driven by electrostatic forces between the cationic residues of the peptide and the anionic components of the bacterial membrane. Following this initial binding, the peptide inserts its hydrophobic face into the non-polar core of the membrane, leading to membrane perturbation. mdpi.comrsc.org
Dynamics of this compound Membrane Interaction
The primary mechanism of action for this compound involves the disruption of microbial cell membranes. This process is dynamic and involves a series of steps, from initial binding and conformational changes to membrane insertion and the formation of pores or other membrane defects.
Mechanisms of Peptide Insertion and Pore Formation in Model Membranes
The interaction of amphipathic α-helical peptides like this compound with membranes is generally described by several models, including the "barrel-stave," "carpet-like," and "toroidal pore" models.
In the barrel-stave model , the peptides insert into the membrane and aggregate to form a pore, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining the aqueous channel.
The carpet-like model proposes that the peptides accumulate on the surface of the membrane, disrupting the lipid packing and leading to membrane micellization and disintegration once a threshold concentration is reached.
The toroidal pore model is a variation where the peptides, along with the lipid head groups, bend inward to form a pore, creating a continuous channel lined by both peptides and lipids.
The exact mechanism for this compound is likely dependent on factors such as peptide concentration and membrane composition. The presence of a proline-induced kink in many brevinin peptides may favor the formation of toroidal pores.
Influence of Membrane Composition on this compound Conformational Changes
The composition of the target membrane plays a critical role in the activity of this compound. Bacterial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which gives them a net negative charge. mdpi.com In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a net neutral charge. sigmaaldrich.comgbiosciences.com
The cationic nature of this compound, conferred by its lysine (B10760008) residues, leads to a preferential electrostatic attraction to the anionic surfaces of bacterial membranes. nih.gov This initial binding is a crucial step that concentrates the peptide at the target membrane, facilitating its subsequent insertion and conformational transition to an α-helical structure. The interaction with zwitterionic membranes is significantly weaker, which contributes to the peptide's selectivity for microbial cells over host cells. The hydrophobic residues of the peptide then drive its insertion into the lipid bilayer, leading to membrane permeabilization. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trifluoroethanol (TFE) |
| Sodium dodecyl sulfate (SDS) |
| Phosphatidylglycerol |
| Cardiolipin |
| Phosphatidylcholine |
Biosynthesis, Genetic Regulation, and Molecular Biology of Brevinin 1pa
Gene Cloning and cDNA Sequence Analysis of Brevinin-1Pa Precursor
The primary structure and biosynthesis of this compound are elucidated through gene cloning and the analysis of its complementary DNA (cDNA). This process typically involves the extraction of total RNA from the skin secretions of Lithobates pipiens, which is then used as a template for reverse transcription to synthesize cDNA. int-res.com Using primers designed from conserved regions of related antimicrobial peptide (AMP) genes, the specific gene for the this compound precursor can be amplified via the polymerase chain reaction (PCR). int-res.com
Analysis of the cloned cDNA reveals that this compound is synthesized as a larger precursor protein, a common feature for many amphibian AMPs. nih.govmdpi.com This precursor has a highly organized structure composed of distinct domains. vulcanchem.comfrontiersin.org It begins with a highly conserved N-terminal signal peptide of approximately 22 amino acids, which guides the precursor into the endoplasmic reticulum for secretion. vulcanchem.comgoogle.com Following the signal peptide is an acidic spacer region, which is thought to neutralize the cationic charge of the mature peptide during its transit through the secretory pathway. vulcanchem.com The precursor terminates with the sequence of the mature, 24-amino acid this compound peptide. nih.gov Separating the acidic spacer from the mature peptide is a specific dibasic cleavage site, typically Lysine-Arginine (Lys-Arg or K-R), which is recognized by processing enzymes. vulcanchem.comgoogle.com
Partial mRNA sequences for L. pipiens this compound are available in public databases, such as GenBank accession number DQ276965. researchgate.net While a single definitive report of the full precursor sequence is not broadly cited, its structure can be reliably inferred from the general model of the brevinin family. mdpi.comvulcanchem.com
Table 1: Deduced Structure of the this compound Precursor Protein
| Domain | Approximate Length (Amino Acids) | Key Features & Function |
| Signal Peptide | ~22 | N-terminal sequence; directs the precursor to the secretory pathway. vulcanchem.com |
| Acidic Spacer | Variable | Highly acidic region; neutralizes the cationic mature peptide during transport. vulcanchem.com |
| Cleavage Site | 2 | Dibasic residues (e.g., Lys-Arg); recognition site for proteolytic enzymes. google.com |
| Mature Peptide | 24 | C-terminal sequence; the final, biologically active this compound peptide. nih.gov |
Expression Patterns of this compound in Amphibian Tissues
The expression of this compound is predominantly localized to the skin of Lithobates pipiens. oup.com The peptide is synthesized and stored within specialized dermal structures known as granular glands. oup.com Upon stimulation, the contents of these glands are released onto the skin surface, forming a protective antimicrobial layer. int-res.com Studies on the related peptide Brevinin-1SY in Rana sylvatica have shown that transcript levels are significantly higher in the dorsal skin compared to the ventral skin, a finding that correlates with a greater density of dermal glands on the frog's back. biologists.com This suggests a similar spatial distribution may exist for this compound in L. pipiens.
While the skin is the primary site of production, transcriptomic studies in other ranid frogs have detected AMP transcripts in various internal organs, although typically at lower levels. biologists.com For this compound, the primary location of both its transcripts and the mature peptide is the cutaneous granular glands, which are essential for its role as a first-line host-defense agent. oup.com
The expression of this compound is tightly regulated throughout the development of Lithobates pipiens. Research indicates that the full arsenal (B13267) of adult skin peptides is not present until the completion of metamorphosis. oup.com Studies on ranid frogs, including Xenopus laevis and Lithobates catesbeianus, show that the mRNA for antimicrobial peptides is first detected at low levels in tadpoles but increases dramatically during metamorphic climax. oup.com This upregulation of gene expression coincides with the development of mature mucous and granular glands in the skin, a process influenced by thyroid hormones. biologists.com
In L. pipiens, the quantity of recoverable peptides from skin secretions is significantly lower in tadpoles and metamorphs compared to adults, indicating that the major production of this compound begins post-metamorphosis. oup.com A transcriptome analysis of developing L. pipiens tadpoles confirms a general up-regulation of immunity-related genes in later developmental stages (Gosner stages 36-41). datadryad.org This developmental control ensures that the frog is equipped with its crucial chemical defenses as it transitions to a more pathogen-rich terrestrial environment. biologists.com
Table 2: Peptide Recovery from Lithobates pipiens at Different Life-History Stages
| Developmental Stage | Mean Body Mass (g ± SEM) | Quantity of Peptides (µg/g body mass ± SEM) |
| Tadpole | 2.44 ± 0.46 | 174.6 ± 8.5 |
| Metamorph | 1.84 ± 0.62 | 247.7 ± 76.9 |
| Subadult | 8.53 ± 2.42 | 64.5 ± 11.1 |
| Adult | 30.38 ± 4.07 | 437.45 ± 68.1 |
| Data adapted from a study on induced skin secretions, illustrating a significant increase in peptide quantity in adults. oup.com |
Transcriptional and Post-Translational Regulation of this compound Production
The production of antimicrobial peptides like this compound is not static but can be modulated by external environmental factors. While direct studies on this compound are limited, research on the closely related peptide Brevinin-1SY in the wood frog, Rana sylvatica, provides a compelling model for this regulation. biologists.comresearchgate.net In R. sylvatica, exposure to environmental stressors such as dehydration, anoxia (lack of oxygen), and freezing significantly alters the mRNA expression levels of Brevinin-1SY in the skin. frontiersin.org
For instance, dehydration was found to cause a significant increase in Brevinin-1SY mRNA transcripts in both dorsal and ventral skin. biologists.com Anoxia also led to a strong increase in transcripts in the ventral skin. biologists.com Conversely, freezing temperatures resulted in a decrease in gene expression in the dorsal skin and large intestine. biologists.com This modulation suggests that frogs can dynamically regulate the transcription of defense peptide genes to respond to physiological challenges that may increase their susceptibility to pathogens. frontiersin.org In L. pipiens tadpoles, even perceived predation risk has been shown to cause differential gene expression in immune system pathways. frontiersin.org
Table 3: Example of Environmental Stress-Induced Modulation of Brevinin-1SY mRNA in Rana sylvatica
| Stress Condition (24h) | Tissue | Fold Change in mRNA Expression (vs. Control) |
| Dehydration (40%) | Dorsal Skin | + 2.39-fold |
| Ventral Skin | + 3.29-fold | |
| Anoxia | Dorsal Skin | No significant change |
| Ventral Skin | + 5.23-fold | |
| Freezing | Dorsal Skin | - 0.60-fold |
| Large Intestine | - 0.67-fold | |
| Data from Katzenback et al. (2014), illustrating stress-induced transcriptional regulation of a Brevinin-1 (B586460) family peptide. biologists.com |
After the this compound precursor protein is synthesized by ribosomes and directed into the secretory pathway, it must undergo several post-translational modifications to become a mature, active peptide. wikipedia.org This maturation process is a critical step in its biosynthesis.
The first step is the proteolytic cleavage of the precursor. Specific endopeptidase enzymes recognize and cut the propeptide at the dibasic Lys-Arg site that precedes the mature peptide sequence. vulcanchem.comgoogle.com This cleavage releases the 24-amino acid this compound peptide from its N-terminal signal peptide and acidic pro-region. vulcanchem.com
Following cleavage, a crucial structural modification occurs. This compound contains two cysteine residues at positions 18 and 24 of its sequence. nih.gov These residues are enzymatically oxidized to form an intramolecular disulfide bond. uniprot.org This bond creates a cyclic heptapeptide (B1575542) ring structure at the C-terminus of the molecule, a signature feature known as the "Rana box," which is vital for the peptide's biological activity and stability. mdpi.comvulcanchem.comfrontiersin.org Other potential modifications in the brevinin family include C-terminal amidation, though this is primarily associated with acyclic brevinins. mdpi.com These enzymatic processing and maturation steps ensure the transformation of an inactive precursor into a potent antimicrobial defense molecule stored in the granular glands. int-res.com
Mechanisms of Biological Action of Brevinin 1pa
Antimicrobial Action of Brevinin-1Pa
The antimicrobial efficacy of this compound and other brevinins stems from their direct and rapid action on the physical structures of pathogens. nih.govmdpi.com These peptides are a key component of the innate immune system in many amphibians, providing a first line of defense against bacterial and fungal infections. nih.gov
Direct Membrane Disruption Mechanisms in Bacterial and Fungal Pathogens
The primary mode of action for this compound is the disruption of the microbial cell membrane's integrity. mdpi.commdpi.com Possessing an amphipathic α-helical structure, particularly in a hydrophobic, membrane-like environment, this compound can insert itself into the phospholipid bilayer of target membranes. nih.govresearchgate.net This insertion perturbs the membrane, leading to increased permeability and the formation of pores or channels. google.comnih.gov This disruption leads to the leakage of essential ions and metabolites, dissipation of membrane potential, and ultimately, cell death. mdpi.comgoogle.com
Several models describe this membrane disruption process, including the "barrel-stave" and "carpet-like" mechanisms. nih.govfrontiersin.org In the barrel-stave model, peptides aggregate and insert into the membrane to form a pore, with the hydrophobic regions facing the lipid core and the hydrophilic regions lining the channel. mdpi.com In the carpet-like model, the peptides accumulate on the membrane surface, disrupting its curvature and causing a detergent-like effect that leads to the formation of micelles and the complete disintegration of the membrane. nih.govfrontiersin.org The precise mechanism can vary depending on the peptide's concentration and the specific lipid composition of the target membrane.
Table 1: Antimicrobial Activity of Selected Brevinin Peptides
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |
| This compound | Staphylococcus aureus | 7 µM | |
| Brevinin-1pl-2R | Pseudomonas aeruginosa | 8 µM | frontiersin.org |
| Brevinin-1pl-5R | Enterococcus faecium | 2 µM | frontiersin.org |
| Brevinin-1pl-3H | Methicillin-resistant S. aureus (MRSA) | 4 µM | frontiersin.orgfrontiersin.org |
| Brevinin-1BW | Enterococcus faecalis | 3.125 µg/mL | mdpi.com |
| Brevinin-1BW | Staphylococcus aureus | 6.25 µg/mL | mdpi.com |
This table presents MIC values for this compound and related brevinin analogues to illustrate their potent antimicrobial activity. Data is compiled from various research findings.
Interaction with Microbial Cell Walls and Intracellular Components
While membrane disruption is the primary killing mechanism, the action of this compound is not exclusively limited to the cell membrane. mdpi.com Before reaching the membrane, the peptide must traverse the cell wall of bacteria and fungi. In Gram-negative bacteria, this involves crossing the outer membrane, which is rich in lipopolysaccharides (LPS). frontiersin.orgmdpi.com Cationic peptides like brevinins can interact with and neutralize the anionic LPS, facilitating their passage to the inner membrane. mdpi.com In fungi, some AMPs are known to bind to chitin, a major component of the fungal cell wall, which helps to target the fungal cell. mdpi.com
Once inside the cell, some AMPs can interfere with vital intracellular processes. mdpi.commdpi.com These peptides can bind to nucleic acids (DNA and RNA), inhibiting replication, transcription, and protein synthesis. nih.govfrontiersin.orgmdpi.com Other intracellular targets can include enzymes involved in metabolic pathways or protein folding. frontiersin.org This multi-target action makes it more difficult for microbes to develop resistance compared to conventional antibiotics that often have a single target. mdpi.com
Role of Electrostatic Interactions with Anionic Microbial Membranes
A critical feature enabling the selective targeting of microbes by this compound is its cationic nature (net positive charge). nih.govfrontiersin.org Microbial membranes, both bacterial and fungal, are rich in negatively charged (anionic) components such as phosphatidylglycerol, cardiolipin, and, in the case of Gram-negative bacteria, lipopolysaccharides. mdpi.commdpi.com This creates a strong electrostatic attraction between the positively charged peptide and the negatively charged microbial surface. mdpi.comfrontiersin.org
This initial electrostatic interaction is a crucial first step, concentrating the peptide at the microbial membrane surface. mdpi.com In contrast, the outer membranes of mammalian cells are typically composed of zwitterionic (neutrally charged) phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, resulting in a weaker interaction with cationic peptides. nih.gov This charge difference is a key determinant of the selectivity of this compound for microbial cells over host cells. nih.gov
Investigational Antineoplastic Activities of this compound
The same properties that make this compound an effective antimicrobial agent—its positive charge and ability to disrupt membranes—are also being explored for their potential in cancer therapy. nih.gov Cancer cells share certain membrane characteristics with microbial cells that make them susceptible to the lytic action of these peptides. nih.gov
Cellular Membrane Permeabilization in Malignant Cell Lines
Similar to its antimicrobial action, the primary proposed mechanism for the antineoplastic activity of brevinins is the permeabilization and disruption of the cancer cell membrane. nih.gov The outer surface of malignant cells often displays a higher net negative charge compared to healthy cells. nih.gov This is due to an increased presence of anionic molecules like O-glycosylated mucins and phosphatidylserine, the latter of which is normally restricted to the inner leaflet of the plasma membrane in healthy cells. nih.govfrontiersin.org
This altered surface charge on cancer cells promotes the same electrostatic attraction that draws this compound to microbial membranes. nih.gov Once bound, the peptide can insert into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately, cell lysis. frontiersin.org Studies have shown that therapies designed to permeabilize the plasma membrane are often more destructive to malignant cells than to normal cells, potentially due to differences in membrane composition and repair capacity. nih.gov
Induction of Cell Death Pathways in Cancer Cells (e.g., Apoptosis, Necrosis)
Beyond direct membrane lysis (necrosis), evidence suggests that brevinin peptides can induce programmed cell death, or apoptosis, in cancer cells. nih.gov Research on the related peptide Brevinin-1RL1 demonstrated that it can trigger both apoptosis and necrosis in tumor cells. nih.gov At lower concentrations, the peptide was observed to cause cell shrinkage, a hallmark of apoptosis, while at higher concentrations, signs of necrosis, such as vacuolation and the appearance of cell debris, were evident. nih.gov
The induction of apoptosis can occur through various pathways. The extrinsic pathway can be triggered by signals from outside the cell, such as the tumor necrosis factor (TNF). frontiersin.org The intrinsic, or mitochondrial, pathway is initiated from within the cell in response to stress. frontiersin.org Some brevinins have been shown to cause a decrease in the mitochondrial membrane potential, which is a key step in the intrinsic apoptotic pathway. nih.gov The induction of apoptosis by peptides like Brevinin-1RL1 has been shown to be dependent on caspases, which are proteases that execute the process of programmed cell death. nih.gov The ability to induce cell death through multiple mechanisms, including both direct lysis and programmed pathways, makes these peptides promising candidates for further anticancer research. nih.govresearchgate.net
Intracellular Targets and Signaling Perturbations in Cancer Models
While research into the specific anticancer mechanisms of this compound is still emerging, studies on closely related members of the brevinin family provide significant insights into its potential modes of action. The primary anticancer mechanism for many brevinins appears to be the disruption of the cancer cell membrane. dovepress.com This selectivity is attributed to the net negative charge of cancer cell membranes, resulting from an increased presence of anionic molecules like O-glycosylated mucins and phosphatidylserine, which facilitates electrostatic interaction with the cationic brevinin peptides. nih.gov
Peptides such as Brevinin-2R have been shown to kill various tumor cells, including Jurkat, MCF-7, and A549, by inducing cell death pathways that may not rely on classical apoptosis, as they can be caspase-independent. nih.govnih.gov The anticancer action of Brevinin-2R involves interaction with the lysosomal compartment, leading to lysosomal damage and leakage of cathepsins into the cytosol. nih.gov Furthermore, treatment with Brevinin-2R leads to a decrease in the mitochondrial membrane potential and cellular ATP levels. nih.gov
Another related peptide, Brevinin-1RL1, has been found to preferentially inhibit tumor cells over non-tumor cells. nih.gov Its mechanism involves the induction of both necrosis and apoptosis. nih.gov The apoptotic pathway engaged by Brevinin-1RL1 is caspase-dependent and involves both extrinsic and intrinsic mitochondrial pathways. nih.gov The integrity of the peptide's disulfide bridge is crucial for its inhibitory activity. nih.gov These findings suggest that this compound likely shares similar membrane-disrupting and apoptosis-inducing capabilities, targeting the unique biophysical properties of cancer cell membranes and potentially engaging with intracellular death pathways.
Table 1: Investigational Anticancer Mechanisms of Brevinin Family Peptides
| Peptide | Cancer Cell Line(s) | Observed Mechanisms & Signaling Perturbations | Citation(s) |
|---|---|---|---|
| Brevinin-2R | Jurkat, BJAB, MCF-7, L929, A549 | Kills cells in a caspase-independent manner; Decreases mitochondrial membrane potential and ATP levels; Interacts with the lysosomal compartment, causing damage and cathepsin leakage. | nih.govnih.gov |
| Brevinin-1RL1 | Various tumor cells | Preferentially inhibits tumor cells; Induces both necrosis and caspase-dependent apoptosis (extrinsic and intrinsic pathways); Activity is dependent on the disulfide bridge. | nih.gov |
Investigational Immunomodulatory Effects
The immunomodulatory potential of the brevinin family of peptides is an area of active research. These peptides can influence the host's immune response, a function that is distinct from their direct antimicrobial actions.
Modulation of Cytokine Release in Immune Cells
Cytokines are crucial signaling molecules that orchestrate the immune response. parahostdis.org Peptides from the brevinin family have been shown to modulate the release of these important mediators from immune cells. For instance, studies on peripheral blood mononuclear cells (PBMs) have demonstrated that certain brevinins can alter cytokine profiles. Brevinin-2GU and a brevinin-2 (B1175259) related peptide (B2RP-ERa) were found to significantly reduce the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from stimulated PBMs. nih.gov Additionally, Brevinin-2GU was observed to decrease Interferon-gamma (IFN-γ) release from unstimulated cells. nih.gov In contrast, some brevinins may enhance inflammatory responses; Brevinin-2R has been reported to up-regulate the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) in A549 lung carcinoma cells. nih.gov While direct studies on this compound are limited, these findings indicate that it may possess the ability to either suppress or stimulate cytokine release depending on the cell type and context, thereby influencing the nature of an immune response.
Table 2: Effects of Brevinin Family Peptides on Cytokine Release
| Peptide | Cell Type | Effect on Cytokine Release | Citation(s) |
|---|---|---|---|
| Brevinin-2GU | Peripheral Blood Mononuclear Cells (PBMs) | Reduced release of TNF-α (stimulated cells) and IFN-γ (unstimulated cells). | nih.gov |
| B2RP-ERa | Peripheral Blood Mononuclear Cells (PBMs) | Reduced release of TNF-α (stimulated cells). | nih.gov |
| Brevinin-2R | A549 cells | Up-regulated expression of IL-1β and IL-8. | nih.gov |
Interactions with Host Immune Signaling Pathways
The immunomodulatory effects of brevinins are mediated through their interaction with key host immune signaling pathways. The activation of the innate immune system often involves the stimulation of cytokine release through pathways such as the Toll-like receptor-2 (TLR-2) pathway. nih.gov The ability of some brevinins to modulate cytokine levels suggests an interaction with such pathways. By influencing these signaling cascades, brevinins can either amplify or dampen the immune response, highlighting their potential as regulators of innate immunity. The precise signaling pathways engaged by this compound are yet to be fully elucidated but are likely to involve interactions with cell surface receptors that trigger intracellular signaling cascades common to the innate immune response.
Investigational Insulinotropic Activity of this compound
A significant and novel activity identified for several brevinin peptides, including this compound, is the stimulation of insulin (B600854) release. nih.gov This insulinotropic property has been primarily investigated using pancreatic beta-cell models.
Mechanisms of Insulin Secretion Enhancement in Beta-Cell Models
Research has demonstrated that this compound stimulates insulin release from the clonal rat pancreatic beta-cell line, BRIN-BD11. researchgate.netnih.gov This cell line is a well-established and robust model for studying the mechanisms of insulin secretion in response to various stimuli, as it is responsive to glucose and other secretagogues. nih.govnih.govculturecollections.org.uk Studies have shown that brevinin peptides can induce a concentration-dependent increase in insulin secretion from these cells. nih.gov This action suggests that this compound interacts directly with the beta-cell machinery to promote the exocytosis of insulin granules.
Involvement of cAMP-Dependent Protein Kinase A and G-Protein Sensitive Pathways
The potentiation of insulin secretion in pancreatic beta-cells is often regulated by signaling pathways involving G-protein-coupled receptors (GPCRs). nih.govplos.org The binding of a ligand to a stimulatory GPCR, such as the receptor for glucagon-like peptide-1 (GLP-1), typically activates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comdoi.org This elevation in cAMP subsequently activates downstream effectors, most notably Protein Kinase A (PKA). doi.orgfrontiersin.org
Activated PKA can then phosphorylate various target proteins within the beta-cell that are involved in insulin granule exocytosis, ultimately amplifying the secretory response. doi.orgfrontiersin.org While the specific receptor for this compound on beta-cells has not been identified, its insulinotropic action is consistent with the activation of such a G-protein-cAMP-PKA signaling cascade. Studies on other amphibian peptides have shown that their insulin-releasing activity may involve Protein Kinase A. researchgate.net The insulinotropic effect of this compound is therefore hypothesized to be mediated through its binding to a beta-cell surface GPCR, triggering a G-protein-mediated increase in intracellular cAMP and subsequent activation of PKA-dependent pathways that enhance insulin secretion.
Investigational Antiviral Activity of Brevinin-1Peptide Derivatives
While the Brevinin family of peptides is renowned for its potent antibacterial and antifungal properties, research into its antiviral capabilities has been comparatively limited. nih.gov However, preliminary studies into derivatives of Brevinin-1 (B586460) peptides have revealed promising, albeit early, evidence of antiviral action against a variety of viruses. These investigations have primarily centered on chemically modified versions of the parent peptides to enhance their stability and biological activity.
A notable early example involves a carboxamidomethylated linearized derivative of Brevinin-1, known as CAM-Brevinin. nih.gov In laboratory studies, CAM-Brevinin demonstrated measurable antiviral activity against Herpes Simplex Virus type 2 (HSV-2G), showing a 71.6% ± 1.8% protective effect with a 50% inhibitory dose (ID₅₀) of 75 mg/ml. nih.gov Its activity against Herpes Simplex Virus type 1 (HSV-1M) was less pronounced, with a 35.0% ± 2.8% protective effect, and the ID₅₀ could not be determined at the tested concentration of 100 mg/ml. nih.gov The modification to create CAM-Brevinin was significant because this linearization was found to abolish the otherwise prominent hemolytic and cytotoxic effects of the original Brevinin-1 peptide, while maintaining antiviral activity. researchgate.net
More recent research has explored the antiviral potential of synthetically engineered derivatives of Brevinin-1EMa, a related peptide. nih.gov This research focused on creating "stapled peptides," a novel class of peptides with a reinforced helical structure. These stapled peptides, specifically designated as B, B-5S, and Bsub-5S, have exhibited significant broad-spectrum antiviral activity against a range of enveloped viruses. nih.gov The proposed mechanism for this antiviral action is the disruption of the viral membrane, which effectively blocks the entry of the virus into host cells. nih.govresearchgate.net This is supported by the observation that these peptides were not effective against non-enveloped viruses like the murine norovirus. nih.gov
The antiviral efficacy of these Brevinin-1EMa-derived stapled peptides has been quantified with 50% effective concentration (EC₅₀) values in the range of 1-5 µM against viruses including retroviruses, lentiviruses, Hepatitis C virus, and Herpes Simplex Virus. nih.govresearchgate.net These findings suggest that the engineered stability and conformation of these peptide derivatives are key to their enhanced antiviral function.
It is important to note that while these studies on Brevinin-1 derivatives are encouraging, specific investigational data on the antiviral properties of this compound itself remains scarce in publicly available research. nih.gov The primary focus of this compound studies has been on its antibacterial activities.
Research Findings on Antiviral Activity of Brevinin-1 Derivatives
| Derivative | Virus | Activity | Reference |
| CAM-Brevinin | Herpes Simplex Virus-2G (HSV-2G) | 71.6% ± 1.8% protection; ID₅₀ = 75 mg/ml | nih.gov |
| CAM-Brevinin | Herpes Simplex Virus-1M (HSV-1M) | 35.0% ± 2.8% protection; ID₅₀ not determined | nih.gov |
| B (Brevinin-1EMa analog) | Enveloped viruses (retrovirus, lentivirus, Hepatitis C virus, Herpes Simplex Virus) | EC₅₀ of 1-5 µM | nih.gov |
| B-5S (stapled peptide) | Enveloped viruses (retrovirus, lentivirus, Hepatitis C virus, Herpes Simplex Virus) | EC₅₀ of 1-5 µM | nih.govresearchgate.net |
| Bsub-5S (stapled peptide) | Enveloped viruses (retrovirus, lentivirus, Hepatitis C virus, Herpes Simplex Virus) | EC₅₀ of 1-5 µM | nih.gov |
Structure Activity Relationship Sar Studies of Brevinin 1pa and Its Analogs
Impact of Amino Acid Substitutions on Biological Efficacy
The biological activity of Brevinin-1Pa, an antimicrobial peptide (AMP) isolated from the skin of frogs, is intricately linked to its primary structure. nih.gov Alterations to its amino acid sequence can significantly influence its effectiveness against various pathogens.
Effects of Cationic Residue (Arginine, Lysine (B10760008), Histidine) Modifications
Cationic residues are a hallmark of many AMPs, playing a critical role in the initial electrostatic attraction to negatively charged bacterial membranes. nih.govmdpi.com In Brevinin-1 (B586460) peptides, the presence and distribution of positively charged amino acids like lysine (Lys) and arginine (Arg) are fundamental to their antimicrobial action.
Strategic substitutions of these cationic residues have been a key focus of SAR studies. For instance, increasing the net positive charge of a brevinin peptide generally enhances its antimicrobial activity. ju.edu.joresearchgate.net However, an excessive net charge can also lead to increased hemolytic activity, a significant drawback for therapeutic applications. researchgate.net
Studies on brevinin-1pl, a related peptide, demonstrated that substituting specific residues with arginine or lysine can modulate its antimicrobial and anticancer efficacy. For example, the analog brevinin-1pl-2R showed a decreased minimum bactericidal concentration (MBC) against Pseudomonas aeruginosa, while brevinin-1pl-5R exhibited reduced activity against Gram-negative bacteria but increased potency against the Gram-positive bacterium Enterococcus faecium. frontiersin.org Another analog, brevinin-1pl-6K, maintained its activity against Gram-negative bacteria like E. coli while showing reduced hemolytic activity. frontiersin.org Furthermore, the introduction of histidine in brevinin-1pl-3H resulted in a peptide with inhibitory effects against three types of Gram-positive bacteria and low hemolytic activity. frontiersin.org These findings highlight that the type and position of the cationic residue are crucial determinants of both the potency and selectivity of the peptide.
A study on a novel brevinin-1 analog, B1LTe, and its derivatives involved the substitution of lysine with arginine. The resulting analog, 5R, demonstrated enhanced selectivity and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and clinical isolates of Streptococcus pyogenes. nih.gov This underscores the potential of arginine substitutions to improve the therapeutic profile of brevinin peptides.
| Peptide Analog | Modification | Impact on Antimicrobial Activity |
| Brevinin-1pl-2R | Arginine substitution | Decreased MBC against P. aeruginosa |
| Brevinin-1pl-5R | Arginine substitution | Reduced activity against Gram-negative bacteria, increased MIC against E. faecium |
| Brevinin-1pl-6K | Lysine substitution | Reduced activity against Gram-positive bacteria, maintained activity against E. coli and K. pneumoniae |
| Brevinin-1pl-3H | Histidine substitution | Inhibitory effects against three Gram-positive bacteria |
| 5R (B1LTe analog) | Lysine to Arginine substitution | Enhanced selectivity and effectiveness against MRSA and S. pyogenes |
Role of Hydrophobicity and Hydrophobic Moment in Activity
Alongside cationicity, hydrophobicity is a critical parameter governing the activity of amphipathic helical peptides like this compound. nih.govnih.gov The hydrophobic residues are essential for the peptide to insert into and disrupt the bacterial cell membrane. mdpi.com The hydrophobic moment, a measure of the amphipathicity of a helical peptide, is also a key determinant of its biological activity. nih.gov
In general, an increase in hydrophobicity and hydrophobic moment can enhance hemolytic and Gram-positive antibacterial activity. nih.gov However, this can also lead to a decrease in specificity for Gram-negative bacteria. nih.gov The relationship between hydrophobicity and antimicrobial activity is not linear; there appears to be an optimal window of hydrophobicity for high antimicrobial potency. nih.gov Both decreasing and increasing hydrophobicity beyond this optimal range can lead to a significant drop in activity. nih.gov
Studies on brevinin-1 peptides have shown that modifying the hydrophobicity of the N-terminal sequence by replacing or deleting hydrophobic amino acids can control the peptide's toxicity. researchgate.net For many brevinin-1 peptides, their potent activity against both Gram-positive and Gram-negative bacteria is attributed to a balance of net charge, hydrophobicity, and their ability to form a secondary α-helical structure. researchgate.net
Importance of the C-Terminal "Rana Box" Domain for Function
A characteristic feature of many brevinin-1 family peptides is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues (Cys¹⁸ and Cys²⁴). nih.govresearchgate.net This structure was initially thought to be essential for the antimicrobial activity of these peptides. nih.gov
However, subsequent research has challenged this hypothesis. The discovery of naturally occurring C-terminal truncated brevinin-1 peptides that lack the Rana box but still exhibit potent antimicrobial activity demonstrated that this cyclic domain is not an absolute requirement for function. nih.govresearchgate.net For instance, acyclic brevinin-1 peptides from the frog Rana okinavana were found to potently inhibit the growth of Escherichia coli and Staphylococcus aureus. researchgate.net
Rational Design and Engineering of this compound Analogs
The insights gained from SAR studies have paved the way for the rational design and engineering of novel this compound analogs with improved therapeutic properties. This approach involves making targeted modifications to the peptide's sequence to enhance its antimicrobial potency while minimizing undesirable effects like cytotoxicity. frontiersin.orgwikipedia.orgcreative-biostructure.com
Computational Peptide Design Strategies
Computational methods have become increasingly valuable in the rational design of antimicrobial peptides. creative-biostructure.combiorxiv.org These strategies leverage our understanding of the structure-function relationships to predict the effects of specific amino acid substitutions. By modeling the peptide's interaction with bacterial membranes, researchers can identify modifications that are likely to enhance its activity. nih.gov
Computational tools can be used to analyze parameters such as helicity, hydrophobicity, hydrophobic moment, and net charge, which are all known to influence antimicrobial efficacy. researchgate.netmdpi.com For example, in silico approaches were used to investigate the interaction between the brevinin-1 analog 5R and bacterial membranes, providing insights into its mechanism of action. nih.gov These computational predictions can then guide the synthesis of promising new analogs, streamlining the drug discovery process and reducing the need for extensive experimental screening. frontiersin.orgnanoge.org
Synthesis and Evaluation of Modified this compound Sequences
Following computational design, the next step is the chemical synthesis of the modified peptides. abyntek.com Solid-phase peptide synthesis is a commonly used method for producing these analogs. abyntek.com Once synthesized and purified, the new peptides are subjected to a battery of tests to evaluate their biological activity.
This evaluation typically includes determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. frontiersin.orgmdpi.com For example, brevinin-1pl and its engineered analogs were tested against various bacterial strains, revealing that specific amino acid substitutions could enhance their efficacy against certain pathogens. frontiersin.org In addition to antimicrobial activity, the hemolytic activity and cytotoxicity of the analogs against mammalian cells are also assessed to determine their therapeutic index. frontiersin.org The goal is to identify peptides that exhibit high antimicrobial potency with minimal toxicity to the host. mdpi.com Through this iterative process of design, synthesis, and evaluation, researchers are working towards developing this compound analogs with optimized therapeutic potential.
Differential Activity and Selectivity Towards Various Cell Types
The therapeutic potential of antimicrobial peptides (AMPs) like this compound is intrinsically linked to their ability to selectively target pathogenic cells while minimizing damage to host cells. This differential activity is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand and optimize the peptide's selectivity for various cell types.
Comparative Analysis of Microbial vs. Eukaryotic Cell Membrane Interactions
The primary basis for the selective toxicity of this compound and other cationic AMPs lies in the fundamental structural and compositional differences between microbial and eukaryotic cell membranes. mdpi.com
Electrostatic Interactions: Bacterial membranes are rich in negatively charged components, such as phosphatidylglycerol, cardiolipin, and teichoic acids. researchgate.net In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, resulting in a membrane surface that is essentially neutral. researchgate.net The net positive charge of this compound, conferred by its cationic amino acid residues (e.g., Lysine), facilitates a strong initial electrostatic attraction to the anionic surface of bacterial membranes. nih.gov This initial binding is a critical first step, concentrating the peptide at the target membrane surface.
Hydrophobic Interactions and a-Helical Structure: Following the initial electrostatic attraction, Brevinin-1 peptides interact with the hydrophobic regions of the bacterial membrane. researchgate.net In the hydrophobic, membrane-like environment, this compound transitions from a random coil structure in aqueous solution to an amphipathic α-helical conformation. nih.govbiologists.com This structure strategically positions hydrophobic amino acid residues to one side of the helix and hydrophilic/cationic residues to the other. The hydrophobic face of the helix inserts into the lipid bilayer of the microbial membrane, leading to its disruption. mdpi.comnih.gov This disruption can occur through various proposed mechanisms, such as the "barrel-stave" or "carpet-like" models, ultimately leading to pore formation, increased membrane permeability, and cell death. mdpi.comnih.gov
The table below summarizes the minimum inhibitory concentrations (MIC) of this compound and its naturally occurring paralog, Brevinin-1Pb, against various microbes, illustrating their activity profile.
| Peptide | Microorganism | Strain | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | 7 | nih.gov | |
| This compound | Escherichia coli | 14 | nih.gov | |
| This compound | Candida albicans | 5 | nih.gov | |
| This compound | Staphylococcus epidermidis | 12.5 | uzh.ch | |
| This compound | Aeromonas hydrophila | >12.5 | uzh.ch | |
| Brevinin-1Pb | Staphylococcus aureus | 5 | nih.gov | |
| Brevinin-1Pb | Escherichia coli | 14 | nih.gov | |
| Brevinin-1Pb | Candida albicans | 7 | nih.gov | |
| Brevinin-1Pb | Staphylococcus epidermidis | 12.5 | uzh.ch | |
| Brevinin-1Pb | Aeromonas hydrophila | >12.5 | uzh.ch |
Strategies for Enhancing Peptide Selectivity through Structural Modification
A primary goal in the development of Brevinin-based therapeutics is to enhance their selectivity, maximizing antimicrobial efficacy while minimizing toxicity to host cells, particularly hemolytic activity. SAR studies have identified several successful strategies to achieve this through precise structural modifications.
Amino Acid Substitution: Replacing specific amino acids can profoundly impact a peptide's charge, hydrophobicity, and amphipathicity, thereby altering its selectivity.
Lysine/Arginine Substitution: In studies on Brevinin-1pl, substituting lysine with arginine did not significantly alter antimicrobial activity but did affect its anticancer effects. frontiersin.org Conversely, another lysine substitution (brevinin-1pl-6K) decreased activity against Gram-positive bacteria but also lowered hemolytic activity, indicating improved selectivity. frontiersin.orgfrontiersin.org
Histidine Substitution: The introduction of histidine residues into Brevinin-1pl (brevinin-1pl-3H) significantly reduced activity against Gram-negative bacteria and lowered hemolytic activity, demonstrating a trade-off that can be manipulated to fine-tune selectivity. frontiersin.orgfrontiersin.org
Leucine (B10760876) to Lysine Substitution: In a Brevinin-2-related peptide, replacing a leucine with a lysine residue resulted in analogs with retained activity against Acinetobacter baumannii but very low hemolytic activity. nih.gov
Structural Rearrangement: Altering the peptide's primary sequence without changing its composition can reduce eukaryotic toxicity.
Sequence Transposition: For Brevinin-1E, transposing the C-terminal sequence (CKITRKC) to a more central position in the peptide led to a considerable reduction in its hemolytic activity without a corresponding loss of antibacterial potency. nih.gov Similarly, research on Brevinin-1GHc suggested that moving the "Rana-box" domain to a central position could decrease hemolytic activity. researchgate.net
Modification of the Disulfide Bridge: The C-terminal region of many Brevinin-1 peptides, including this compound, features a disulfide bridge forming a cyclic "Rana-box" domain.
Linearization: Creating a linear analog of Brevinin-1E by using acetamidomethylcysteinyl resulted in appreciably lower hemolytic activity compared to the native, cyclic peptide, while retaining antibacterial action. nih.gov This suggests that the disulfide bridge, while common, may not be essential for antimicrobial potency and can be a target for modifications to improve selectivity. researchgate.net
Peptide Truncation: Shortening the peptide chain can be a viable strategy for creating smaller, potentially more selective, active fragments. Research on Brevinin-2GUb indicated that the N-terminal region constituted the primary active fragment and that shortening the peptide was a promising optimization strategy. nih.gov
The following table presents data from a study on Brevinin-1pl analogs, illustrating how specific amino acid substitutions affect antimicrobial activity and hemolytic activity (HC₅₀), a measure of toxicity to red blood cells. Higher HC₅₀ values indicate lower hemolytic activity and thus better selectivity.
| Peptide | Modification | MIC vs. MRSA (µM) | MIC vs. E. coli (µM) | HC₅₀ (µM) | Reference |
| Brevinin-1pl | Parent Peptide | 2 | 4 | ~25 | frontiersin.orgfrontiersin.org |
| Brevinin-1pl-6K | Lysine Substitution | 8 | 4 | >64 | frontiersin.orgfrontiersin.org |
| Brevinin-1pl-3H | Histidine Substitution | 4 | 32 | >64 | frontiersin.orgfrontiersin.org |
Advanced Methodologies in Brevinin 1pa Research
In Vitro Assays for Biological Activity Quantification
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determination
The antimicrobial potency of Brevinin-1Pa is fundamentally assessed by determining its Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govlibretexts.org This is a primary method used to gauge the in vitro activity of new antimicrobials. nih.gov The MBC is the lowest concentration of an antibacterial agent required to kill a specific bacterium, typically by reducing the viability of the initial bacterial inoculum by at least 99.9%. wikipedia.orgbmglabtech.com
Standardized broth dilution methods, either in tubes (macrobroth) or microtiter plates (microbroth), are commonly employed to determine the MIC. libretexts.orgcabidigitallibrary.org In these assays, a standardized suspension of the target microorganism is introduced into a series of dilutions of this compound. cabidigitallibrary.org Following an incubation period, typically overnight, the lowest concentration of the peptide that shows no visible growth (turbidity) is recorded as the MIC. nih.govcabidigitallibrary.org For an agent to be considered bactericidal, its MBC should generally be no more than four times its MIC. wikipedia.org
For instance, studies on skin peptides from juvenile leopard frogs (Rana pipiens), which include this compound, have determined the MIC of the peptide mixture against the fungus Batrachochytrium dendrobatidis to be 50 μg/ml. biologists.com
Time-Kill Kinetics Studies
Time-kill kinetics assays provide a dynamic picture of the antimicrobial activity of this compound over time. These studies are more informative than static MIC measurements as they reveal the rate at which a peptide kills a microbial population. The assay involves exposing a standardized inoculum of a microorganism to the peptide at various concentrations (often multiples of the MIC) and measuring the number of viable cells at different time points. mdpi.com
For example, a study on Brevinin-1OS and its analogues investigated their killing effect against Methicillin-resistant Staphylococcus aureus (MRSA) at concentrations corresponding to their MIC and 4 times their MIC. mdpi.com The results showed that at 4 times the MIC, Brevinin-1OS completely killed MRSA within 45 minutes, while one of its analogues, OSe, achieved this in 30 minutes. mdpi.com Such studies are crucial for understanding the rapid bactericidal nature of these peptides. mdpi.com While traditional time-kill assays rely on viable counts, which can be labor-intensive, colorimetric methods using tetrazolium salts like XTT have been developed to offer a more rapid determination of in vitro activity. nih.gov
Membrane Integrity Assays (e.g., SYTOX Green Uptake)
A key mechanism of action for many antimicrobial peptides, including the Brevinin family, is the disruption of the microbial cell membrane. nih.gov Membrane integrity assays are therefore vital to elucidate this mechanism. The SYTOX Green uptake assay is a widely used method for this purpose. nih.gov SYTOX Green is a fluorescent nucleic acid stain that cannot penetrate the intact plasma membranes of living cells. nih.govthermofisher.com When the membrane is compromised by an agent like this compound, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence (over 500-fold). nih.govnih.gov This fluorescence can be quantified using fluorometry or flow cytometry to measure the extent of membrane damage in a bacterial population. nih.gov
This assay has been effectively used to study the membrane-disrupting capabilities of antimicrobial peptides. nih.gov The intensity of the fluorescence signal is proportional to the fraction of permeabilized cells. nih.gov It is a rapid and high-throughput method to assess the effect of peptides on cell membrane integrity. nih.gov
Cell Proliferation and Viability Assays (e.g., MTT, CCK-8)
To assess the cytotoxic effects of this compound on eukaryotic cells, cell proliferation and viability assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the more sensitive Cell Counting Kit-8 (CCK-8) are common colorimetric methods. bosterbio.comrndsystems.com
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. abpbio.com The amount of formazan generated is directly proportional to the number of living cells and can be quantified by measuring the absorbance at around 450 nm. bosterbio.comabpbio.com CCK-8 is considered more sensitive than MTT and other similar assays. rndsystems.comdojindo.com The low toxicity of the CCK-8 reagent allows for the same cells to be used in subsequent assays. bosterbio.com
These assays are crucial for evaluating the selectivity of peptides like those in the brevinin family. For instance, in a study engineering brevinin-1pl, MTT assays were used to determine the anti-proliferative effects on cancer cells and cytotoxicity towards normal cells. nih.gov
Insulin (B600854) Release Measurement from Pancreatic Beta-Cell Lines
Some members of the brevinin family of peptides have been shown to influence insulin secretion. mdpi.com To investigate this, in vitro assays using pancreatic beta-cell lines are essential. Cell lines such as the human EndoC-βH1 and the rat INS-1E are used as models to study glucose-stimulated insulin secretion (GSIS). mdpi.com
The experimental protocol typically involves equilibrating the cells in a low glucose medium, followed by incubation in both basal and high glucose concentrations to stimulate insulin release. frontiersin.org The amount of insulin secreted into the medium is then quantified, often using an enzyme-linked immunosorbent assay (ELISA). nih.gov Studies have shown that EndoC-βH1 cells, for example, exhibit a 2- to 2.5-fold increase in insulin secretion upon glucose stimulation, which is comparable to human islets. mdpi.com The responsiveness to various modulators of insulin secretion can also be assessed. nih.gov
Cytokine Quantification Assays (e.g., ELISA)
The immunomodulatory properties of peptides like this compound can be evaluated by measuring their effect on cytokine production by immune cells. The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive technique for quantifying cytokine concentrations in biological samples. bdbiosciences.comnih.gov
The sandwich ELISA is a common format used for cytokine detection. nih.gov In this assay, a capture antibody specific for the cytokine of interest is coated onto a microplate well. The sample containing the cytokine is added, and the captured cytokine is then detected by a second, biotin-conjugated antibody. An enzyme-linked streptavidin binds to the biotin, and the subsequent addition of a chromogenic substrate results in a colored product, the intensity of which is proportional to the amount of cytokine present. nih.gov This method allows for the accurate measurement of cytokines such as interleukins, interferons, and tumor necrosis factors. rndsystems.com Multi-analyte ELISArray kits are also available to simultaneously profile multiple cytokines. qiagen.com
High-Throughput Screening and Peptide Library Approaches
High-throughput screening (HTS) and peptide library methodologies are pivotal in the advanced research of this compound and its analogues. These techniques allow for the rapid and systematic assessment of vast numbers of peptide variants to identify candidates with optimized characteristics, such as enhanced antimicrobial potency and reduced cytotoxicity. bcreptilesandamphibians.ca
Peptide libraries are large, diverse collections of peptides that can be generated through various methods, including combinatorial chemistry. bcreptilesandamphibians.ca In the context of this compound research, these libraries are often designed based on the parent peptide's sequence. Researchers can create focused libraries by making systematic substitutions at specific amino acid positions to probe structure-activity relationships. nih.gov Common library designs include:
Positional Scanning Libraries: A specific position in the peptide sequence is systematically replaced with various amino acids to determine the ideal residue for activity at that site. bcreptilesandamphibians.ca
Random Libraries: Selected residues are substituted with a mixture of different amino acids to explore a wider sequence space. bcreptilesandamphibians.ca
The screening of these libraries is an automated process designed to test thousands of compounds in a parallel manner. bcreptilesandamphibians.ca For antimicrobial peptides like this compound, assays are typically performed in microplates where the ability of each peptide variant to inhibit microbial growth is measured. scispace.com For instance, a common HTS assay involves testing a library of peptides for their ability to prevent the growth of a specific bacterial strain, with results read by automated plate readers measuring optical density. scispace.comresearchgate.net
Research on brevinin family peptides provides concrete examples of this approach. Although often on a smaller, more focused scale than massive combinatorial libraries, the systematic creation and testing of analogues follow the core principles of library-based screening. For example, in a study on the brevinin-1pl peptide, researchers created a library of analogues by substituting specific amino acids with arginine, lysine (B10760008), or histidine to evaluate the impact on antimicrobial and anticancer efficacy. frontiersin.org
Below is an interactive table summarizing the findings from such a study, where strategic amino acid substitutions in a parent brevinin peptide were evaluated.
Data derived from a study on Brevinin-1pl analogues, illustrating how a focused peptide library is used to optimize activity. frontiersin.org
Similarly, another study focused on enhancing the therapeutic index of a brevinin-1 (B586460) peptide by creating analogues with D-amino acid substitutions, which can increase resistance to proteolytic degradation. nih.gov This highlights a key strategy in peptide library design: optimizing for stability as well as activity.
Proteomic and Transcriptomic Profiling in Response to this compound Exposure
Proteomics and transcriptomics are powerful "omics" technologies that provide a global view of cellular responses at the protein and RNA levels, respectively. mdpi.comillumina.com In the context of this compound research, these methodologies are crucial for elucidating the peptide's precise mechanism of action beyond initial membrane disruption. inotiv.com
Transcriptomics involves sequencing the entire set of RNA transcripts (the transcriptome) in a cell at a specific moment. illumina.com When a bacterium is exposed to this compound, transcriptomic analysis can reveal which genes are up-regulated or down-regulated in response to the stress. This provides insights into the specific cellular pathways that are activated or inhibited by the peptide. nih.gov
Proteomics is the large-scale study of proteins (the proteome), including their expression levels, modifications, and interactions. mdpi.com Following exposure to this compound, proteomic techniques, primarily based on mass spectrometry, can identify and quantify changes in the bacterial proteome. inotiv.comabcam.com This can confirm whether changes observed at the transcript level translate to the protein level and can also reveal post-translational modifications that are critical for protein function. abcam.com
While specific, comprehensive proteomic or transcriptomic datasets for bacteria exposed to this compound are not widely published, the methodology has been applied to understand bacterial responses to other antimicrobial agents. For example, a study on E. coli exposed to ciprofloxacin (B1669076) revealed significant upregulation of proteins involved in the SOS stress response, phage-related proteins, and factors associated with virulence and LPS production. nih.gov Such findings are instrumental in understanding the full spectrum of an antimicrobial's effects.
Based on the known mechanisms of other antimicrobial peptides, a hypothetical transcriptomic or proteomic study of a bacterium like E. coli exposed to this compound would be expected to reveal changes in several key protein groups.
This table outlines the expected proteomic/transcriptomic changes in a bacterium upon exposure to a membrane-active peptide like this compound, based on established bacterial stress responses. nih.govd-nb.info
Furthermore, studies on related brevinin peptides have demonstrated the power of these approaches in understanding immunomodulatory effects. For instance, Brevinin-1GHd was shown to inhibit the LPS-induced inflammatory response in macrophage cells by reducing the phosphorylation of key proteins in the MAPK signaling pathway (p-JNK, p-ERK, and p-p38). nih.gov This type of specific pathway analysis, a direct application of proteomics, is essential for characterizing the full therapeutic potential of peptides from the brevinin family.
Comparative Analysis and Evolutionary Perspectives of Brevinin 1pa
Phylogenetics of the Brevinin Family within Ranidae Frogs
The molecular diversity within antimicrobial peptide families, particularly the brevinin family, serves as a valuable tool for taxonomic and phylogenetic analyses. nih.gov The amino acid sequences of these peptides, which have evolved through processes like gene duplication and positive selection, contain information about the evolutionary history of the host organisms. nih.govfrontiersin.org By comparing these sequences, researchers can construct phylogenetic trees that illustrate the evolutionary relationships between different frog species.
Peptides are grouped into families based on structural similarities. nih.gov For instance, brevinin-1 (B586460) peptides are typically around 24 residues long and are found in ranid frogs of both Eurasian and North American origin. nih.govresearchgate.net In contrast, other families like brevinin-2 (B1175259) are found primarily in Eurasian frogs, while ranalexins (now considered a type of brevinin-1) and ranatuerins are specific to North American species. nih.govcore.ac.uk This geographical distribution highlights the divergent evolutionary paths of these peptide families following the separation of continents.
Cladistic analysis based on the amino acid sequences of brevinin-1 peptides has been used to support taxonomic classifications within the family Ranidae. For example, a neighbor-joining analysis of brevinin-1 sequences from North American frogs strongly supports the division of these species into two distinct genera, Lithobates and Rana. core.ac.uk Similarly, cladograms constructed from brevinin-1 and brevinin-2 sequences from Japanese brown frogs provide strong evidence for a sister-group relationship between species like Rana dybowskii and Rana pirica. nih.gov The molecular heterogeneity within the brevinin family is thus a powerful marker for understanding the interrelationships between species. nih.gov
Interspecies and Intraspecies Variation in Brevinin Peptide Repertoires
The repertoire of brevinin peptides exhibits remarkable variation both between different species (interspecies) and among populations of the same species (intraspecies). Generally, each frog species possesses its own unique arsenal (B13267) of AMPs, with peptides from one species rarely having an identical amino acid sequence in another, even among closely related species. core.ac.ukimrpress.com The amino acid sequence of brevinin-1 is generally poorly conserved across species, with only a few invariant residues. nih.gov
A high degree of intraspecies variation has been extensively documented in the northern leopard frog, Rana pipiens (now classified as Lithobates pipiens), the species from which Brevinin-1Pa was first isolated. biologists.comnih.gove-fas.org Studies have shown that geographically separate populations of R. pipiens express unique suites of AMPs. nih.gov For example, analysis of frogs from Michigan, Minnesota, and Vermont revealed significant differences in the presence and abundance of specific brevinin-1 peptides. nih.gov this compound and its close variant Brevinin-1Pb were highly expressed in frogs from Vermont and Minnesota but were found in much lower abundance or were undetectable in the Michigan population. nih.gov Conversely, Brevinin-1Pe was strongly expressed in Michigan frogs but detected at much lower levels in the other two populations. nih.gov This variation is linked to differences in the distribution of alleles for the brevinin-1 gene locus. nih.gov
The table below details some of the brevinin-1 peptides identified in Rana pipiens, showcasing the intraspecies diversity.
| Peptide Name | Amino Acid Sequence | Observed in Population (Example) |
|---|---|---|
| This compound | FLPIIAGVAAKVFPKIFCAISKKC | Vermont, Minnesota nih.govpitt.edu |
| Brevinin-1Pb | FLPIIAGIAAKVFPKIFCAISKKC | Vermont, Minnesota nih.gov |
| Brevinin-1Pc | FLPIIASVAAKVFSKIFCAISKKC | nih.gov |
| Brevinin-1Pd | FLPIIASVAANVFSKIFCAISKKC | Vermont nih.gov |
| Brevinin-1Pe | FLPIVGSIASVFPKIFCAISKKC | Michigan nih.gov |
| Brevinin-1Pg | FLPIVGSIAGVFPKIFCAISKKC | Michigan, Minnesota biologists.comnih.gov |
This high level of variation within a single species suggests that the defensive peptide repertoire is under dynamic evolutionary pressure. biologists.com
Evolutionary Significance of this compound Diversity
The extensive diversity observed in brevinin peptides, including the variations seen in this compound and its related forms, is believed to be driven by natural selection. nih.gov The evolution of amphibian AMPs is characterized by frequent gene duplication events followed by diversification under positive selection. frontiersin.org This process allows for the generation of peptides with new or modified functional properties, enabling the host to counteract new pathogens or existing ones that have developed resistance. frontiersin.org
One leading hypothesis is that this diversity represents an adaptation to local microbial environments. biologists.com Different geographic locations harbor distinct communities of bacteria and fungi, and the variation in the expressed AMP repertoire, as seen in R. pipiens populations, may reflect specialization to combat the most prevalent local threats. biologists.comnih.gov For instance, peptide mixtures from Vermont and Minnesota frog populations, which express high levels of this compound and -1Pb, were found to be more effective at inhibiting the pathogenic fungus Batrachochytrium dendrobatidis than mixtures from the Michigan population. nih.gov
The maintenance of multiple peptide variants within a population could be explained by several evolutionary models. One possibility is that individual peptides are specialized to inhibit different classes of pathogens (e.g., Gram-positive bacteria, Gram-negative bacteria, or fungi). nih.gov Another is that different peptides within the same family target different species or even different genetic strains of a single, co-evolving pathogen. nih.gov A third possibility involves a trade-off where universally more potent peptides might also have higher costs, such as toxicity to host cells or disruption of beneficial skin microbiota. nih.gov This complex interplay of costs and benefits would favor the retention of a diverse arsenal of peptides rather than a single, universally optimal one.
Comparison of this compound Activities with Other Amphibian AMP Families
Amphibian skin is a rich source of numerous AMP families, each with distinct structural and functional characteristics. nih.gove-fas.org The brevinin family, to which this compound belongs, is one of the most widespread. nih.gov A comparison with other prominent AMP families from ranid frogs, such as Magainins, Temporins, and Ranatuerins, highlights the diversity of these defense molecules.
Brevinin Family: Peptides like this compound are cationic, amphipathic helices, typically 24 amino acids long. nih.govmdpi.com A hallmark of most brevinin-1 peptides is the C-terminal "Rana box," a disulfide-bridged heptapeptide (B1575542) loop (Cys-(Xaa)4-Lys-Cys), which is crucial for broad-spectrum antimicrobial activity. nih.govmdpi.com They are known to be potent against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net
Magainin Family: Originally discovered in Xenopus laevis, magainins are also α-helical peptides but lack the disulfide bridge found in brevinins. mdpi.comuniprot.org They exert their antimicrobial effect by forming pores in bacterial membranes, leading to cell lysis. mdpi.com
Temporin Family: This family consists of some of the shortest known natural AMPs, typically 10-14 residues long. nih.govimrpress.com Like brevinins, they are secreted by ranid frogs. Despite their small size, they exhibit potent activity, particularly against Gram-positive bacteria. nih.govresearchgate.net
Ranatuerin Family: These are longer peptides, often divided into Ranatuerin-1 and Ranatuerin-2 subfamilies. nih.govresearchgate.net They are found in North American ranids and display broad-spectrum antimicrobial activity. nih.govresearchgate.net Their mechanism often involves permeabilizing the microbial cell membrane. researchgate.net
The table below provides a comparative overview of these AMP families.
| AMP Family | Typical Length (Amino Acids) | Key Structural Feature | Primary Activity Spectrum | Example Peptide |
|---|---|---|---|---|
| Brevinin-1 | ~24 | C-terminal "Rana box" disulfide bridge nih.gov | Broad-spectrum (Gram-positive & Gram-negative) researchgate.net | This compound |
| Magainin | ~23 | Linear α-helix, no disulfide bridge mdpi.com | Broad-spectrum bacteria, fungi, protozoa uniprot.org | Magainin 2 |
| Temporin | 10-14 | Short, linear α-helix nih.gov | Primarily Gram-positive bacteria researchgate.net | Temporin-1P |
| Ranatuerin-2 | ~25-30 | C-terminal cyclic domain (different from Rana box) researchgate.net | Broad-spectrum bacteria researchgate.net | Ranatuerin-2CSa |
This functional and structural diversity among AMP families likely provides the frog with a multi-layered chemical defense system capable of targeting a wide array of potential microbial invaders. nih.gov
Investigational Translational Research Potential of Brevinin 1pa
Development of Brevinin-1Pa as a Preclinical Antimicrobial Agent
The brevinin superfamily of peptides exhibits potent activity against a wide array of Gram-positive and Gram-negative bacteria, as well as some pathogenic fungi. nih.govresearchgate.net Brevinin-1 (B586460) peptides isolated from Rana pipiens, which include this compound, Brevinin-1Pb, and Brevinin-1Pc, have shown efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net
The primary mechanism of action for brevinin peptides is the disruption of the microbial cell membrane. mdpi.com In an aqueous environment, the peptide is typically in a random coil state, but upon encountering a hydrophobic, membrane-like environment, it adopts an amphipathic α-helical structure. nih.gov This structural change allows the peptide to insert into and perturb the phospholipid bilayer of the target membrane, leading to the inhibition of cell growth or cell death. nih.govnih.gov The cationic nature of these peptides facilitates their initial electrostatic attraction to the anionic components of bacterial membranes. nih.gov This targeted membrane disruption is a key feature of their antimicrobial efficacy. mdpi.com
Preclinical studies have focused on determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. bmglabtech.com For this compound, a MIC of 7 μM has been reported against S. aureus. Other related brevinin peptides have also been evaluated against a range of microbes, demonstrating the broad-spectrum potential of this family.
| Peptide | Organism | MIC (μM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 7 | |
| This compound | Escherichia coli | >100 | researchgate.net |
| This compound | Candida albicans | 50 | researchgate.net |
| Brevinin-1pl | Staphylococcus aureus (MRSA) | 2 | frontiersin.org |
| Brevinin-1pl | Pseudomonas aeruginosa | 16 | frontiersin.org |
| Brevinin-1E | Staphylococcus aureus | 12.5 | nih.gov |
| Brevinin-1E | Escherichia coli | 50 | nih.gov |
| Brevinin-1BW | Enterococcus faecalis | ~1.3 (3.125 µg/mL) | nih.gov |
| Brevinin-1BW | Staphylococcus aureus (MRSA) | ~2.6 (6.25 µg/mL) | nih.gov |
Exploration of this compound as a Preclinical Antineoplastic Agent
The exploration of AMPs as anticancer agents is a growing field of research, and members of the brevinin family have shown promise in preclinical models. nih.govmdpi.com The rationale for their selective activity towards cancer cells is similar to their antimicrobial mechanism. nih.gov Cancer cell membranes often have a higher net negative charge on their outer surface compared to normal eukaryotic cells, due to an increased presence of anionic molecules like O-glycosylated mucins and phosphatidylserine. nih.govmdpi.com This difference in surface charge allows cationic peptides like brevinins to preferentially interact with and disrupt tumor cell membranes. nih.gov
While specific studies on the antineoplastic activity of this compound are not extensively documented, research on closely related brevinins provides a strong basis for its potential. For instance, Brevinin-1RL1 has been shown to preferentially inhibit tumor cells over non-tumor cells and induces both necrosis and caspase-dependent apoptosis. nih.govmdpi.com Immunohistology revealed that Brevinin-1RL1 aggregates on the surface of tumor cells, triggering cell death. nih.govmdpi.com Another peptide, Brevinin-2R, demonstrates cytotoxicity against various tumor cell lines, including Jurkat (T-cell leukemia) and MCF-7 (breast cancer), at low micromolar concentrations. nih.gov The mechanism for Brevinin-2R involves the modification of membrane permeability and interaction with the lysosomal compartment, leading to cell damage. nih.gov Furthermore, analogues of Brevinin-1pl have shown significant inhibitory effects against MCF-7 breast cancer cells and H838 non-small cell lung cancer cells. frontiersin.orgfrontiersin.org
These findings suggest that the fundamental structural and physicochemical properties of the brevinin family, including this compound, make them potential candidates for development as antineoplastic agents. The proposed mechanism involves membrane lysis, which is consistent between their antimicrobial and anticancer actions. mdpi.com
| Peptide | Cancer Cell Line | Effect (IC50) | Reference |
|---|---|---|---|
| Brevinin-1RL1 | HCT116 (Colon) | 5-10 μM | mdpi.com |
| Brevinin-1RL1 | A549 (Lung) | 5-10 μM | mdpi.com |
| Brevinin-1RL1 | MDA-MB-231 (Breast) | 5-10 μM | mdpi.com |
| Brevinin-2R | Jurkat (T-cell leukemia) | Kills >70% of cells at ~3.6 µM (10 µg/ml) | nih.gov |
| Brevinin-2R | MCF-7 (Breast) | Kills >70% of cells at ~3.6 µM (10 µg/ml) | nih.gov |
| Brevilaterin C | A431 (Epidermal) | Induces apoptosis | researchgate.netnih.gov |
| Brevilaterin B/C | BGC-823 (Gastric) | Strongly inhibits proliferation | mdpi.com |
Considerations for Peptide Production and Scalability
The transition of a peptide like this compound from a research compound to a preclinical candidate requires robust and scalable production methods. Both chemical synthesis and recombinant expression are viable routes, each with its own set of optimizations and challenges.
Solid-phase peptide synthesis (SPPS) is the most common method for chemically producing peptides. chempep.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. oxfordglobal.com While effective, SPPS faces challenges, especially with "difficult" peptide sequences that are prone to aggregation. nih.gov This aggregation can lead to incomplete reactions and low yields. nih.gov Additionally, the process often uses strong, hazardous solvents and reagents, and purification of the final product can be costly. oxfordglobal.comproteogenix.science
Several strategies exist to optimize SPPS for peptides like this compound:
Microwave-Assisted Synthesis: The use of microwave energy can enhance the efficiency of coupling and deprotection steps, improving the synthesis of difficult sequences. nih.gov
Modified Amino Acids: Incorporating temporary protecting groups on the amide nitrogen of the peptide backbone can prevent the formation of secondary structures that lead to aggregation. nih.gov
Solvent and Reagent Optimization: The development of more sustainable and efficient catalytic methods and "greener" solvents is an ongoing area of research to address the environmental impact of SPPS. oxfordglobal.comproteogenix.science
For large-scale and more cost-effective production, recombinant DNA technology is an attractive alternative to chemical synthesis. nih.gov Escherichia coli is the most widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and potential for high-yield expression. jmb.or.krjmb.or.krmdpi.com
Key considerations for producing this compound in a recombinant system include:
Fusion Protein Expression: Because AMPs are designed to disrupt cell membranes, expressing them directly can be lethal to the E. coli host. nih.gov To circumvent this, the peptide is typically expressed as a fusion protein. A carrier protein, such as thioredoxin (Trx), is fused to the peptide, which can protect the host cell from the peptide's toxic effects and also prevent the peptide from being degraded by host proteases. nih.govproteogenix.science This strategy has been successfully used for other brevinins like Brevinin-2R and Brevinin-2GU. nih.gov After purification of the fusion protein, a specific chemical or enzymatic cleavage step is required to release the active peptide.
Inclusion Bodies: Often, fusion proteins accumulate within the E. coli cell as insoluble aggregates called inclusion bodies. nih.gov This can protect the peptide from proteases and shield the host from toxicity. proteogenix.science However, it necessitates additional downstream processing steps, including cell lysis, isolation of the inclusion bodies, solubilization using denaturing agents, and subsequent refolding to obtain the correctly structured, active peptide. nih.gov
Alternative Host Systems: Other expression systems can also be considered. The Brevibacillus system, for example, is a Gram-positive bacterium known for its high capacity to secrete proteins and its very low extracellular protease activity, which simplifies purification. takarabio.com Eukaryotic systems like yeast (Pichia pastoris) or insect cells can also be used, as they can perform more complex post-translational modifications, though they are generally more expensive and have slower growth rates. rekombiotech.comsigmaaldrich.com
The main challenge in recombinant production is ensuring the correct formation of the disulfide bridge in this compound, as this is crucial for its biological activity. nih.gov While the periplasmic space of E. coli is an oxidizing environment that can facilitate disulfide bond formation, expressing the peptide in the cytoplasm often requires an in vitro refolding step under specific redox conditions. mdpi.com
Future Research Directions and Emerging Paradigms for Brevinin 1pa
Elucidating Novel Intracellular Targets and Signaling Pathways
While the primary mechanism of many antimicrobial peptides involves the disruption of microbial cell membranes, emerging evidence suggests that their activity is not limited to the cell surface. mdpi.com Future research must delve into the intracellular life of Brevinin-1Pa and its analogs after membrane translocation. The brevinin family of peptides has been shown to activate specific intracellular signaling cascades. mdpi.com
A crucial area of investigation is the interaction of this compound with intracellular components. Research indicates that some brevinins can activate pathways such as the cAMP-dependent protein kinase A (PKA) and C-dependent G-protein-sensitive pathways. mdpi.com These pathways are fundamental to cellular regulation, and their modulation by an external peptide has significant implications. The activation of these cascades can influence a host of cellular processes, including metabolism, gene expression, and immune modulation. mdpi.comnih.gov Furthermore, these mechanisms have been linked to Ras homolog family member G (RhoG) proteins, which are key players in cellular signaling. mdpi.com
Future studies should aim to:
Identify specific intracellular binding partners of this compound using techniques like pull-down assays coupled with mass spectrometry.
Map the specific signaling cascades activated or inhibited by the peptide in both microbial and host cells. nih.govopen.edu Understanding these pathways could reveal novel therapeutic applications beyond simple antimicrobial action, such as anti-inflammatory or immunomodulatory roles. nih.govmdpi.com
Characterize the downstream effects of this signaling, such as changes in gene expression, protein synthesis, and other metabolic processes within the target cell. nih.gov
Nanotechnology and Delivery Systems for Optimized Activity
Despite their potent activity, the therapeutic application of AMPs like this compound can be limited by factors such as proteolytic degradation and potential toxicity at high concentrations. nih.govnih.gov Nanotechnology offers a promising avenue to overcome these hurdles. nih.govunesp.br Encapsulating or conjugating this compound with nanocarriers can enhance its stability, improve its release profile, and target its delivery. nih.gov
Future research should focus on developing and testing various nano-delivery systems, including:
Liposomes: These lipid-based vesicles can encapsulate this compound, protecting it from degradation and potentially fusing with microbial membranes to deliver the peptide directly. dovepress.com
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide a sustained release of the peptide, maintaining an effective concentration over a longer period. nih.govcore.ac.uk
Metallic Nanoparticles: Silver or iron oxide nanoparticles can be functionalized with this compound. nih.govfrontiersin.org This approach may produce a synergistic antimicrobial effect, combining the peptide's action with the intrinsic antimicrobial properties of the metal. nih.gov
The goal of these nano-formulations is to create a hybrid system that maximizes the antimicrobial efficacy of this compound while minimizing potential off-target effects, thereby improving its therapeutic index. nih.govnih.gov
Addressing Mechanisms of Potential Microbial Resistance to this compound
While a key advantage of AMPs is that they are thought to be less prone to inducing resistance than conventional antibiotics, resistance is not impossible. mdpi.comwikipedia.org Understanding the potential mechanisms by which microbes could develop resistance to this compound is a proactive step essential for its long-term viability as a therapeutic lead.
Potential microbial resistance strategies could mirror those seen against other antimicrobial agents and include: reactgroup.orgnih.govfrontiersin.org
Target Modification: Since the primary target is the cell membrane, microbes could alter the composition of their membrane phospholipids (B1166683), changing the net surface charge to repel the cationic peptide. reactgroup.org
Efflux Pumps: Bacteria could upregulate or acquire genes for efflux pumps capable of actively transporting this compound out of the cell before it can reach a lethal concentration. wikipedia.orgreactgroup.org
Enzymatic Degradation: Microbes might produce proteases that can specifically cleave and inactivate the peptide.
Biofilm Formation: As discussed, forming a biofilm is itself a powerful resistance mechanism, as the EPS matrix can act as a physical barrier, preventing the peptide from reaching the cells within. dovepress.com
Future research should involve long-term exposure studies (experimental evolution) to see if and how resistance to this compound emerges in various bacterial species. Identifying the genetic and phenotypic changes in resistant strains will provide invaluable insight into how to counter these mechanisms, perhaps by using the peptide in combination therapies.
Expanding the Scope of Bioactivity Screening and Discovery of New Analogs
The Brevinin-1 (B586460) family is diverse, with multiple paralogs found even within the same species. nih.govacs.org this compound is just one of several related peptides identified in R. pipiens, including Brevinin-1Pb and Brevinin-1Pg. uzh.chnsf.gov A significant area for future research is the continued discovery and characterization of natural analogs and the rational design of synthetic ones.
Bioactivity screening should be expanded beyond standard antibacterial and antifungal assays. Given the immunomodulatory and intracellular signaling effects of some AMPs, this compound and its analogs should be screened for other activities, such as antiviral, anti-parasitic, or even anti-cancer properties. nih.gov
The design of new analogs is a particularly promising field. Structure-activity relationship (SAR) studies on related brevinins have shown that specific modifications can dramatically alter bioactivity. nih.govnih.gov For example, modifying or moving the "Rana box" (a conserved disulfide-bridged cyclic domain) can impact both antimicrobial potency and hemolytic activity. nih.gov The systematic substitution of amino acids, including the use of D-amino acids to increase resistance to proteolysis, has been shown to optimize the therapeutic potential of other brevinins. nih.gov This research has led to the development of analogs with a higher therapeutic index—strong antimicrobial activity combined with low toxicity to host cells. nih.gov
Table 1: Selected Brevinin-1 Peptides and Analogs for Future Comparative Study
| Peptide Name | Origin/Modification | Sequence | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound | Lithobates pipiens | FLPIIAGVAAKVFPKIFCAISKKC | Broad-spectrum activity; inhibits B. dendrobatidis. | nih.govuzh.ch |
| Brevinin-1Pb | Lithobates pipiens | FLPIIAGIAAKVFPKIFCAISKKC | Similar antimicrobial profile to this compound. | nih.govuzh.ch |
| Brevinin-1Pg | Lithobates pipiens | FFPIVAGVAGQVLKKIFCTISKKC | Similar antimicrobial profile to this compound. | uzh.chnsf.gov |
| Brevinin-1GHa | Hylarana guentheri | Not explicitly stated | Potent broad-spectrum activity; eliminates biofilms. | nih.gov |
| Brevinin-1GHb | Synthetic Analog | Brevinin-1GHa without Rana-box | Greatly reduced antimicrobial activity, showing the importance of the Rana-box. | nih.gov |
| Brevinin-1GHc | Synthetic Analog | Brevinin-1GHa with centrally located Rana-box | Reduced hemolytic activity but also reduced antimicrobial activity. | nih.gov |
| Brevinin-1LTe | Lithobates laevis | Not explicitly stated | Potent antibacterial activity but high hemolytic activity. | nih.gov |
| Analog 5R | Synthetic Analog | D-amino acid substitution in Brevinin-1LTe | Enhanced proteolytic resistance and improved therapeutic index. | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 8-Br-cAMP |
| Brevinin-1 |
| Brevinin-1BYa |
| Brevinin-1CBb |
| Brevinin-1E |
| Brevinin-1GHa |
| Brevinin-1GHb |
| Brevinin-1GHc |
| Brevinin-1LTe |
| This compound |
| Brevinin-1Pb |
| Brevinin-1Pc |
| Brevinin-1Pd |
| Brevinin-1Pg |
| Brevinin-1PLa |
| Brevinin-1Sa |
| Brevinin-1Sb |
| Brevinin-1Sc |
| Brevinin-2 (B1175259) |
| Brevinin-2Ec |
| Brevinin-2GUb |
| Brevinin-2PRa |
| Brevinin-2R |
| cAMP (cyclic AMP) |
| Forskolin |
| GJA1-20k |
| Interferon-γ |
| Interleukin-8 |
| LL-37 |
| Magainin |
| Melittin |
| PF 431396 |
| Ranatuerin-2P |
| Ranatuerin-2Pb |
| Ranatuerin-2Pc |
| Ranalexin |
| Temporin-1P |
Q & A
Q. What frameworks support the development of this compound derivatives with enhanced stability?
- Methodological Answer : Utilize structure-activity relationship (SAR) studies by introducing non-natural amino acids or cyclization. Assess protease resistance via incubation with serum or trypsin/chymotrypsin. Characterize derivative stability using accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) .
Key Methodological Insights
- Reproducibility : Document experimental parameters exhaustively, including equipment models, software versions, and reagent lot numbers .
- Data Contradictions : Use triangulation (multiple assays or models) to verify findings and address outliers through rigorous statistical frameworks .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review board approvals and humane endpoint criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
